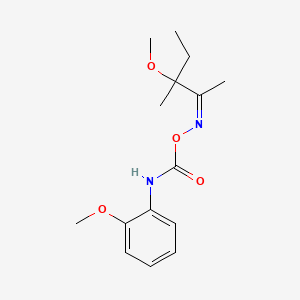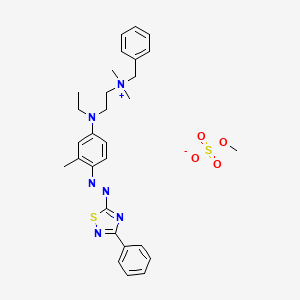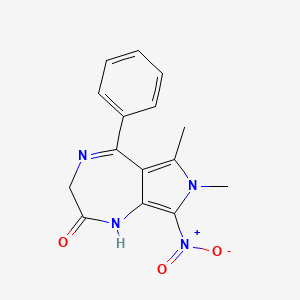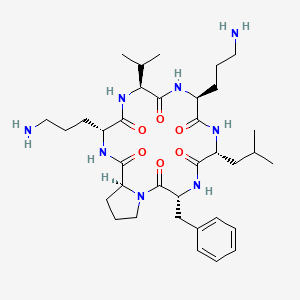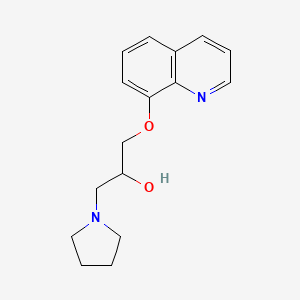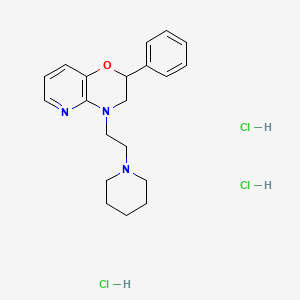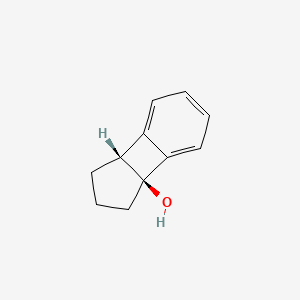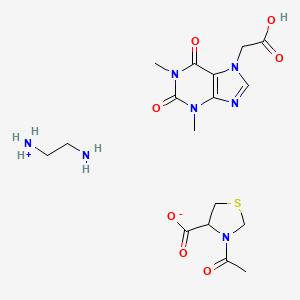
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of thiazolidine, aminoethylazanium, and purinyl acetic acid moieties contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
For the preparation of 2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid, a multi-step synthesis is often employed. This involves the protection of amino groups, followed by the introduction of the purinyl acetic acid moiety through nucleophilic substitution reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Aplicaciones Científicas De Investigación
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes, potentially inhibiting their activity. The aminoethylazanium group may facilitate binding to receptors or other biomolecules, while the purinyl acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidine-2,4-dione.
Purinyl acetic acid derivatives: Compounds like 2-(1,3-dimethylxanthin-7-yl)acetic acid.
Uniqueness
What sets 3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid apart is its combination of multiple functional groups, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications and a subject of interest in ongoing research.
Propiedades
Número CAS |
84083-21-6 |
|---|---|
Fórmula molecular |
C17H27N7O7S |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
3-acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4.C6H9NO3S.C2H8N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-4(8)7-3-11-2-5(7)6(9)10;3-1-2-4/h4H,3H2,1-2H3,(H,14,15);5H,2-3H2,1H3,(H,9,10);1-4H2 |
Clave InChI |
YULIHPPLSKBTCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CSCC1C(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C(CN)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



